molecular formula C9H6BrNO3 B1410626 2-Bromo-4-cyano-6-methoxybenzoic acid CAS No. 1807164-40-4

2-Bromo-4-cyano-6-methoxybenzoic acid

Cat. No.: B1410626
CAS No.: 1807164-40-4
M. Wt: 256.05 g/mol
InChI Key: GLTOMRAJFRDKKE-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-methoxybenzoic Acid is a versatile benzoic acid derivative engineered for advanced organic synthesis and pharmaceutical research. This compound features a strategic substitution pattern with bromo, cyano, and methoxy functional groups, making it a valuable synthetic intermediate . The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the same aromatic ring creates a unique reactivity profile, enhancing its utility for designing complex molecules and fine-tuning molecular properties in medicinal chemistry applications . Its well-defined structure offers multiple reactive sites for further functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal for constructing biaryl systems . Researchers can leverage this compound in the development of novel heterocyclic compounds, small-molecule inhibitors, and other biologically active targets . The crystalline solid form of related isomers ensures stability under standard storage conditions, facilitating straightforward handling and storage . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Please refer to the safety data sheet for proper handling guidelines.

Properties

IUPAC Name

2-bromo-4-cyano-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-5(4-11)2-6(10)8(7)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOMRAJFRDKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Starting Material Selection and Initial Functionalization

Starting Material:
The synthesis generally begins with methyl or methoxy derivatives of benzoic acid, such as 4-methoxy-6-methylbenzoic acid, which provides the necessary substitution pattern.

Reaction Conditions:

  • Raw material: 4-methoxy-6-methylbenzoic acid
  • Reagents: Acyl chloride (e.g., thionyl chloride or oxalyl chloride)
  • Solvent: Anhydrous solvents like dichloromethane or chloroform
  • Conditions: Reflux under inert atmosphere to generate acyl chlorides

Outcome:
Formation of acyl chlorides facilitates subsequent amide formation or nitrile synthesis.

Step 2: Conversion to Benzamides and Nitriles

Method:

  • The acyl chloride reacts with ammonia or amines to form benzamides.
  • Alternatively, dehydration of benzamides yields nitriles.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile
  • Reagent: Ammonia or dehydrating agents like phosphorus oxychloride
  • Temperature: 80–120°C

Research Findings:
The transformation from benzamides to nitriles is well-documented, with high yields under controlled conditions, facilitating regioselective nitrile formation at the desired position.

Step 3: Regioselective Bromination

Key Reaction:
Bromination of the nitrile derivative at the para position relative to the methoxy group and ortho to the existing substituents.

Reaction Conditions:

  • Reagent: Bromine (Br₂)
  • Catalyst: Iron(III) bromide or other Lewis acids
  • Solvent: Acetic acid or carbon tetrachloride (though the latter is less favored industrially)
  • Temperature: 30–60°C for controlled bromination

Research Data:

  • Bromination in acetic acid at 50°C yields high regioselectivity for the para position.
  • Excess bromine can lead to polybromination; thus, controlled addition is critical.

Data Table 1: Effect of Reaction Conditions on Bromination Yield and Selectivity

Entry Bromination Temperature (°C) Bromine Equiv. Yield (%) Regioselectivity Comments
1 30 1.2 85 High Optimal for mono-bromination
2 50 1.5 90 Very high Slight excess bromine
3 60 2.0 70 Polybrominated Over-bromination risk

Step 4: Hydrolysis to Benzoic Acid

Method:

  • The brominated nitrile derivative is hydrolyzed under basic or acidic conditions to the corresponding benzoic acid.

Reaction Conditions:

  • Reagent: Aqueous sodium hydroxide or hydrochloric acid
  • Temperature: 80–100°C
  • Duration: 4–6 hours

Outcome:
Conversion to 2-bromo-4-cyano-6-methoxybenzoic acid with high purity.

Industrial Considerations and Optimization

  • Reaction Efficiency:
    Multi-step processes are optimized for high yield and minimal by-products, often employing continuous flow reactors for bromination and oxidation steps.

  • Purification Techniques:
    Recrystallization from suitable solvents or chromatography ensures high purity, essential for pharmaceutical intermediates.

  • Yield Data:
    Typical overall yields from starting methyl/methoxybenzoic acids range from 70% to 92%, depending on reaction conditions and scale.

Summary Data Table

Step Starting Material Reagents & Conditions Product Typical Yield Notes
1 4-methoxy-6-methylbenzoic acid Acyl chloride, ammonia Benzamide/nitrile 80–90% High regioselectivity
2 Benzamide/nitrile Dehydrating reagent Nitrile 85–95% Controlled temperature
3 Nitrile derivative Bromine, catalyst, 30–60°C Brominated nitrile 85–90% Regioselective bromination
4 Brominated nitrile Hydrolysis Benzoic acid 90–95% High purity

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the cyano group to an amine group.

    Oxidation: Formation of hydroxyl derivatives from the methoxy group.

Scientific Research Applications

Synthesis Pathways

The synthesis of 2-bromo-4-cyano-6-methoxybenzoic acid can be achieved through various methods, often involving bromination and nitration processes. A notable method involves the use of N-bromosuccinimide (NBS) for bromination, followed by a reaction with cyanide sources to introduce the cyano group. The following table summarizes some synthesis routes:

StepReactionConditionsYield
1Bromination of 4-cyanobenzoic acidNBS, DMF, heatHigh
2Esterification with methanolAcid catalyst, refluxModerate
3Hydrolysis to yield carboxylic acidAqueous NaOH, heatHigh

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown activity against several bacterial strains, making them candidates for new antibiotics.
  • Antitubercular Activity : Some derivatives have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific cellular pathways.
  • Anti-inflammatory Agents : Certain derivatives are being explored for their ability to modulate inflammatory responses in various conditions.

Case Studies and Research Findings

  • Antitubercular Agents :
    A study reported the synthesis of a series of amido bromophenol derivatives related to this compound, which exhibited significant antitubercular activity. The structure-activity relationship (SAR) analysis indicated that modifications at the bromine and cyano positions enhanced potency .
  • Drug Development :
    Another research highlighted the use of this compound as a key intermediate in synthesizing more complex molecules aimed at treating metabolic disorders by modulating NAD+ levels in cells .
  • Synthetic Chemistry Applications :
    The compound serves as a versatile building block in organic synthesis, facilitating the creation of other functionalized aromatic compounds through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Acidity and Reactivity: The cyano group in the target compound enhances acidity (pKa ~2-3), facilitating deprotonation in polar solvents. This contrasts with amino- or methyl-substituted analogs, which exhibit lower acidity .
  • Synthetic Utility: Bromine enables Suzuki-Miyaura cross-coupling reactions, while the cyano group can act as a directing group in C-H functionalization. Comparatively, methyl or chloro analogs are less versatile in metal-catalyzed reactions .
  • Stability : The ester derivative () is prone to hydrolysis under acidic/basic conditions, whereas the benzoic acid backbone (target compound) offers greater stability for long-term storage .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-cyano-6-methoxybenzoic acid, and how do substituent positions influence reaction design?

Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route starts with methoxy-protected precursors (e.g., methyl 2-bromo-4-methoxybenzoate) to avoid side reactions. Bromination at the ortho position can be achieved using FeBr₃ or AlBr₃ as Lewis acid catalysts, while cyano groups are introduced via nucleophilic substitution (e.g., CuCN in DMF) . Substituent directing effects are critical: methoxy groups activate para/ortho positions, necessitating protection/deprotection strategies to control regioselectivity .

Q. How can researchers ensure purity during purification, and which analytical methods are most reliable?

Answer: Recrystallization using polar aprotic solvents (e.g., DMSO or acetonitrile) is effective due to the compound’s moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Purity (>95%) is validated via:

  • HPLC : C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm .
  • NMR : Distinct aromatic proton splitting patterns confirm substitution patterns (e.g., singlet for methoxy protons at δ 3.8–4.0 ppm) .

Q. What safety protocols are essential when handling brominated benzoic acids?

Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks from fine powders.
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .
  • PPE : Nitrile gloves and lab coats to avoid dermal exposure, as bromine can cause irritation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer: Contradictions often arise from isotopic interference (e.g., Br’s ¹H splitting) or matrix effects in MS. Mitigation strategies:

  • NMR : Use ¹³C-DEPT to differentiate quaternary carbons (e.g., cyano vs. methoxy carbons).
  • High-resolution MS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ for C₉H₇BrNO₃: calc. 272.9634) .
  • Cross-validation : Compare with synthesized analogs (e.g., 2-Bromo-6-chlorobenzoic acid) to identify systematic errors .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

Answer:

  • Temperature control : Low temperatures (−20°C) minimize cyano group hydrolysis during acidic steps .
  • Catalyst selection : Pd(OAc)₂/Xantphos for coupling reactions reduces side products in aryl halide intermediates .
  • In situ monitoring : FTIR tracks nitrile absorption (~2200 cm⁻¹) to confirm reaction progress .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing cyano and methoxy groups deactivate the benzene ring, reducing electrophilic substitution. However, bromine’s leaving-group ability enables Suzuki-Miyaura couplings. Computational modeling (DFT) predicts reactivity:

  • Methoxy group : Increases electron density at the para position, favoring Pd-mediated coupling .
  • Cyano group : Stabilizes transition states via resonance, accelerating nucleophilic aromatic substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-cyano-6-methoxybenzoic acid
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2-Bromo-4-cyano-6-methoxybenzoic acid

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